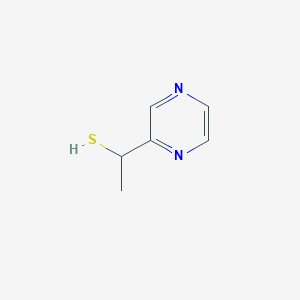
1-(Pyrazin-2-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)ethanethiol is an organic compound with the molecular formula C6H8N2S. It is a colorless liquid known for its sulfurous, meaty, and cabbage-like odor . This compound is used as a flavoring agent and serves as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, petrochemicals, and dyestuff industries .
Preparation Methods
1-(Pyrazin-2-yl)ethanethiol can be synthesized through various methods. One common approach involves the reaction of 2-vinylpyrazine with thiolactic acid, followed by the conversion of the thiolester to this compound . Another method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Pyrazin-2-yl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Pyrazin-2-yl)ethanethiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: This compound is studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)ethanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
1-(Pyrazin-2-yl)ethanethiol can be compared with other similar compounds, such as:
Pyrazine: A simpler structure with no thiol group, used in flavor and fragrance industries.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyrazine derivatives: Known for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrazine derivatives.
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
1-pyrazin-2-ylethanethiol |
InChI |
InChI=1S/C6H8N2S/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 |
InChI Key |
DLIXQARHVFLQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


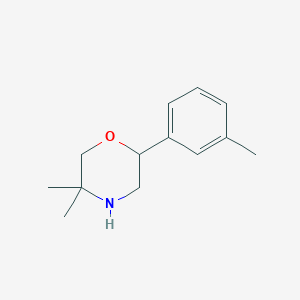
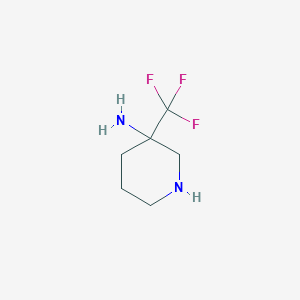
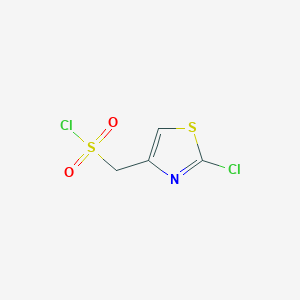
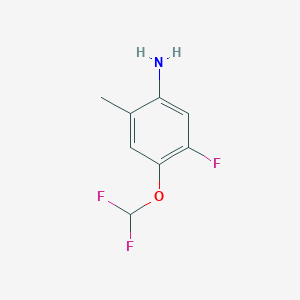
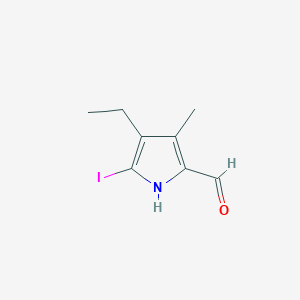
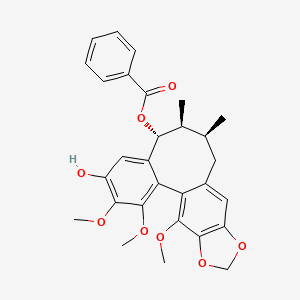
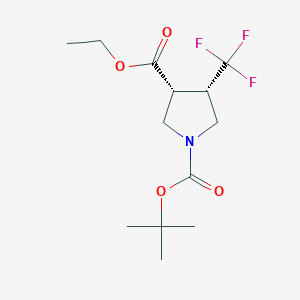
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
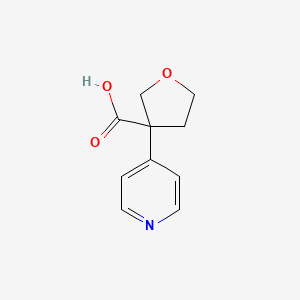
![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
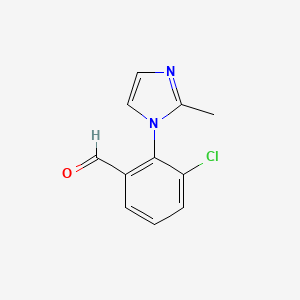
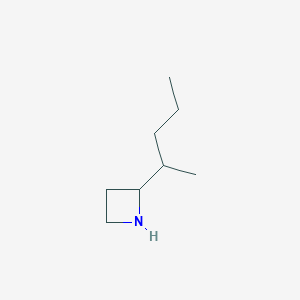
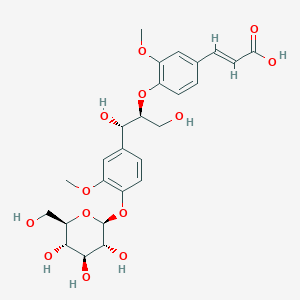
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
